![molecular formula C12H13NO2 B13188048 N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
N-[(3-Formylphenyl)methyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Formylphenyl)methyl]but-2-enamide is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.23 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. It is commonly used in pharmaceutical research and various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]but-2-enamide typically involves the reaction of 3-formylbenzylamine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Formylphenyl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methyl]but-2-enamide.
Reduction: 3-(Hydroxymethylphenyl)methyl]but-2-enamide.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[(3-Formylphenyl)methyl]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(3-Formylphenyl)methyl]but-2-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-Formylphenyl)methyl]but-2-enoic acid
- N-[(3-Formylphenyl)methyl]but-2-enol
- N-[(3-Formylphenyl)methyl]but-2-enamine
Uniqueness
N-[(3-Formylphenyl)methyl]but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(E)-N-[(3-formylphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H13NO2/c1-2-4-12(15)13-8-10-5-3-6-11(7-10)9-14/h2-7,9H,8H2,1H3,(H,13,15)/b4-2+ |
InChI-Schlüssel |
CPVYDFCWGKYQMA-DUXPYHPUSA-N |
Isomerische SMILES |
C/C=C/C(=O)NCC1=CC(=CC=C1)C=O |
Kanonische SMILES |
CC=CC(=O)NCC1=CC(=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


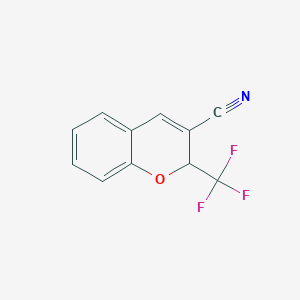
![1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13187974.png)
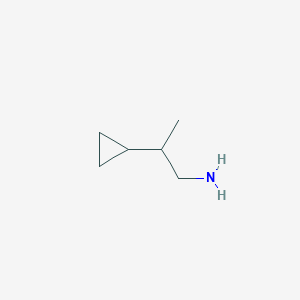
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
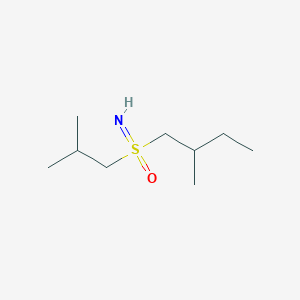
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)

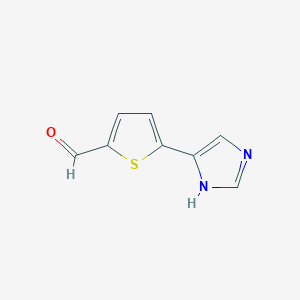
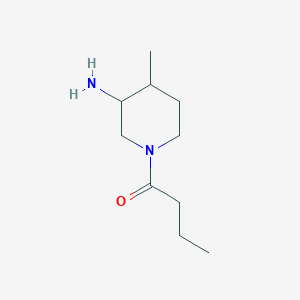


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
